molecular formula C22H23NO6S2 B2617692 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 923193-95-7

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2617692
CAS No.: 923193-95-7
M. Wt: 461.55
InChI Key: PWYQXTBPNUBRCA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with the molecular formula C22H23NO6S2 and a molecular weight of 461.6 g/mol . Its structure integrates several pharmacologically significant moieties, including a 4-methoxybenzenesulfonyl group, a thiophen-2-ylethyl unit, and a 2-methoxyphenoxyacetamide chain. Compounds featuring benzenesulfonyl and thiophene groups are of considerable interest in medicinal chemistry due to their diverse biological activities . Sulfur-containing molecules, in particular, often exhibit a range of biological functions and play important roles in pharmaceutical applications . The presence of the sulfonyl group suggests potential for investigating enzyme inhibition, as similar structures have been explored as inhibitors of critical enzymes like gastric H+, K+-ATPase . This compound is intended for research applications only, providing a valuable intermediate or candidate for drug discovery and development programs. It is ideal for studying structure-activity relationships, exploring new mechanisms of action, and developing novel therapeutic agents for various diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-16-9-11-17(12-10-16)31(25,26)21(20-8-5-13-30-20)14-23-22(24)15-29-19-7-4-3-6-18(19)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQXTBPNUBRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structures to N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide exhibit significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Tubulin Polymerization : This leads to disruption of mitotic spindle formation, thereby inhibiting cancer cell proliferation.

Case Study: Antiproliferative Effects

  • Compound Tested : this compound
  • Cell Lines : Breast cancer (MCF-7), prostate cancer (PC3)
  • Mechanism : Inhibition of tubulin polymerization
  • Results : IC50 values were observed in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Applications

The compound has also been studied for its antimicrobial properties. It shows potential against various bacterial strains, particularly due to the sulfonamide group which enhances antibacterial activity.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
N-[2-(4-methoxybenzenesulfonyl)-...ModerateStrongInhibition of dihydropteroate synthase (DHPS)
Related Thiophene DerivativesVariableVariableDisruption of cell membrane integrity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substitution Patterns : Para-substituted phenyl rings tend to enhance anticancer and antimicrobial activities.
  • Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.
  • Linker Variations : Alterations in the linker between functional groups can modulate potency and selectivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Sulfonyl and Thiophene Groups

The closest analog is 2-(4-chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl}acetamide . Both compounds share the 4-methoxybenzenesulfonyl and thiophen-2-yl ethyl backbone. Key differences include:

  • Acetamide substituent: The target compound has a 2-methoxyphenoxy group, while the analog has a 4-chlorophenyl group.
Property Target Compound 4-Chlorophenyl Analog
Molecular Weight ~507.55 g/mol ~478.98 g/mol
Key Substituents 2-Methoxyphenoxy, sulfonyl 4-Chlorophenyl, sulfonyl
LogP (Predicted) ~3.2 ~2.8

Acetamide Variants with Thiadiazole or Phenoxy Groups

Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide share the 2-methoxyphenoxy acetamide moiety but differ in core structure:

  • Core structure : The target compound uses a sulfonyl-thiophene ethyl backbone, while others employ thiadiazole or sulfamoylphenyl groups.
  • Biological relevance: Thiadiazole-containing analogs (e.g., 5k) exhibit moderate antibacterial activity, suggesting the methoxyphenoxy group may synergize with heterocyclic cores .

Thiophene-Containing Acetamides

N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide demonstrates antimycobacterial activity, highlighting the importance of the thiophene ring. The target compound’s additional sulfonyl and methoxyphenoxy groups may enhance target specificity or metabolic stability compared to simpler thiophene acetamides .

Role of Sulfonyl Groups

Sulfonyl-containing compounds, such as 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (1) , often exhibit enhanced binding to enzymes or receptors due to sulfonyl’s polar yet stable nature. The 4-methoxybenzenesulfonyl group in the target compound may similarly improve pharmacokinetic profiles compared to non-sulfonylated analogs .

Research Findings and Hypotheses

  • Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of a thiophene ethyl intermediate (similar to ), followed by coupling with 2-methoxyphenoxy acetyl chloride (analogous to methods in ).
  • Theoretical Predictions : Density functional theory (DFT) studies (as in ) could predict the compound’s stability, with the methoxy groups reducing steric strain compared to bulkier substituents.

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, identified by its CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound's structure includes:

  • Methoxybenzenesulfonyl group : Known for its role in enhancing solubility and biological activity.
  • Thiophene moiety : Often associated with antitumor properties.
  • Methoxyphenoxy acetamide framework : Contributes to the compound's overall reactivity and interaction capabilities.

The molecular formula is C21H21NO5S2C_{21}H_{21}NO_5S_2, with a molecular weight of 431.5 g/mol .

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
  • Receptor Binding : It can modulate signal transduction pathways by binding to receptors on cell surfaces, potentially altering cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity :
    • Compounds with thiophene structures have shown potential against various cancer cell lines. The integration of the methoxybenzenesulfonyl group may enhance this effect through improved bioavailability and targeted action.
    • Studies have demonstrated that related compounds exhibit IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, suggesting a strong potential for anticancer applications .
  • Antioxidant Properties :
    • The methoxy groups present in the structure are known for their antioxidant effects, which could contribute to protective mechanisms against oxidative stress in cells.
  • Antimicrobial Activity :
    • Similar compounds have been documented to possess antimicrobial properties, indicating that this compound may also exhibit such effects.

Research Findings and Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

Study ReferenceBiological ActivityFindings
Varadaraju et al. (2013)Acetylcholinesterase InhibitionPiperazine derivatives showed significant inhibition, suggesting similar potential for related compounds .
PubMed Study (2014)Antiproliferative ActivityDemonstrated moderate DPPH radical-scavenging activity; compounds tested showed IC50 values comparable to established drugs .
ChemDiv Screening (2001)General Biological ActivityHighlighted the compound's potential as a screening candidate for various therapeutic applications .

Q & A

Basic: What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Sulfonylation: Reacting a thiophene-containing intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP) to introduce the sulfonyl group .
  • Acetamide Coupling: Using 2-(2-methoxyphenoxy)acetic acid activated via carbodiimide coupling (e.g., DCC or EDC) with the amine intermediate. Solvent choice (e.g., dichloromethane or DMF) and temperature (-20°C to room temperature) are critical for yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
    Optimization: Adjust stoichiometry of sulfonyl chloride (1.2–1.5 eq) and monitor reaction progress via TLC or HPLC to minimize byproducts like over-sulfonylated species .

Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can:

  • Electron Density Analysis: Map HOMO-LUMO gaps to assess charge transfer behavior, relevant for biological activity or material applications .
  • Reactivity Prediction: Identify nucleophilic/electrophilic sites via Fukui indices. For example, the sulfonyl group may act as an electron-withdrawing moiety, influencing hydrogen-bonding interactions .
  • Validation: Compare computed IR/NMR spectra with experimental data (e.g., chemical shift deviations <5%) to confirm accuracy .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and methoxyphenyl groups) and acetamide NH (δ ~8.5 ppm, broad) .
    • 13C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO2, δ ~55 ppm) groups .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected m/z 503.12) with <3 ppm error .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) to validate stereochemistry .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:
Contradictions often arise due to:

  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC50 discrepancies in kinase inhibition may reflect differential enzyme expression .
  • Compound Purity: Use HPLC (>95% purity) and elemental analysis to rule out impurities. Trace solvents (e.g., DMF) can artifactually inhibit enzymes .
  • Structural Analogues: Compare activity of derivatives (e.g., replacing the methoxy group with ethoxy) to identify pharmacophoric elements .

Basic: What impurities are commonly observed during synthesis, and how are they characterized?

Methodological Answer:

  • Common Impurities:
    • Unreacted Sulfonyl Chloride: Detected via TLC (Rf ~0.7 in ethyl acetate/hexane) and removed by aqueous washes .
    • Diastereomers: Arise from chiral centers; resolved using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Characterization:
    • LC-MS: Identify byproducts (e.g., m/z 525.10 for over-acetylated species).
    • NMR Peak Integration: Quantify residual starting materials (e.g., thiophene proton integrals) .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvents: Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility (>50 µg/mL) .
  • Prodrug Design: Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .
  • Nanosuspensions: Mill the compound to <200 nm particles (e.g., using wet milling) for improved bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Core Modifications:
    • Replace thiophene with furan to assess π-π stacking effects .
    • Substitute the acetamide with urea to alter hydrogen-bonding capacity .
  • Bioisosteres: Use sulfonamide instead of sulfonyl groups to modulate LogP and membrane permeability .
  • In Silico Screening: Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis .

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